BenchChemオンラインストアへようこそ!

1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness ADME

1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-31-0) is a heterocyclic building block that couples a pyrimidine ring to an azetidine‑3‑carboxylic acid scaffold. This N‑aryl azetidine architecture is increasingly employed in medicinal chemistry to introduce sp³ character and modulate physicochemical profiles of lead compounds.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 1289387-31-0
Cat. No. B1426084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
CAS1289387-31-0
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=CC=N2)C(=O)O
InChIInChI=1S/C8H9N3O2/c12-7(13)6-4-11(5-6)8-9-2-1-3-10-8/h1-3,6H,4-5H2,(H,12,13)
InChIKeyYBERFYZGWLYPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-31-0): Key Structural and Supply Profile for Research Procurement


1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-31-0) is a heterocyclic building block that couples a pyrimidine ring to an azetidine‑3‑carboxylic acid scaffold [1]. This N‑aryl azetidine architecture is increasingly employed in medicinal chemistry to introduce sp³ character and modulate physicochemical profiles of lead compounds. The molecule has a molecular weight of 179.18 g mol⁻¹, a single hydrogen‑bond donor, five hydrogen‑bond acceptors, and a computed XLogP3-AA of 0, positioning it at the lower boundary of drug‑like lipophilicity [2]. The combination of a polar, ionisable carboxylic acid handle with a heteroaryl substitution distinguishes it from simple azetidine‑carboxylic acid building blocks and creates differentiated reactivity for parallel synthesis and fragment-based campaigns.

Why 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid Cannot Be Replaced by Common Azetidine or Pyrimidine Building Blocks in Structure‑Activity Campaigns


Simply substituting a generic azetidine‑3‑carboxylic acid or an unsubstituted pyrimidine building block for 1‑(pyrimidin‑2‑yl)azetidine‑3‑carboxylic acid fundamentally alters key ligand properties that drive binding, solubility, and metabolic stability. The direct attachment of the electron‑deficient pyrimidine ring to the azetidine nitrogen reduces the basicity of the azetidine nitrogen and shifts the overall lipophilicity (XLogP3-AA = 0) relative to aliphatic N‑substituted analogues. Computational data indicate a topological polar surface area of 66.3 Ų and a specific hydrogen‑bonding network (1 donor, 5 acceptors) [1] that is not replicated by regioisomeric pyrimidine attachments or by replacing the azetidine with a pyrrolidine. These differences mean that even closely related scaffolds can produce divergent structure‑activity relationships (SAR) and pharmacokinetic profiles, making strict identity procurement essential for reproducible results.

Quantitative Differentiation of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid Versus Structural Analogs: A Procurement Selection Guide


Lipophilicity (XLogP3-AA) Comparison Distinguishes 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid from Aliphatic N‑Substituted Azetidine‑3‑carboxylic Acids

The computed XLogP3-AA for 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid is 0 [1]. In contrast, the des‑pyrimidine parent azetidine‑3‑carboxylic acid has a predicted XLogP3-AA of approximately −2.9 [2]. This > 2.9 log unit difference places the target compound firmly within the optimal drug‑like lipophilicity window (0–3), whereas the parent compound is considerably too polar for passive membrane permeability. This difference is directly attributable to the pyrimidin‑2‑yl substitution, which masks the highly polar secondary amine and carboxylic acid combination.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Separation from Pyrrolidine and Piperidine Analogues

The TPSA of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid is 66.3 Ų [1]. If the azetidine ring were expanded to pyrrolidine (5‑membered) or piperidine (6‑membered) while retaining the pyrimidin‑2‑yl and carboxylic acid groups, the TPSA remains similar (~66 Ų), but the fraction of sp³ carbon (Fsp³) drops from 0.50 (4 sp³ carbons out of 8) to 0.55 for pyrrolidine or 0.58 for piperidine, while the molecular weight and rotatable bond count increase. The azetidine constrained geometry provides a distinct vector for the carboxylic acid relative to larger rings, which can be critical for fragment elaboration where exit vector geometry dictates growth vectors [2].

Polar surface area CNS permeability Bioavailability

Hydrogen‑Bond Acceptor Capacity Differentiates Pyrimidin‑2‑yl from Pyridin‑2‑yl and Phenyl Regioisomers

The target compound possesses 5 hydrogen‑bond acceptors (HBA) and 1 hydrogen‑bond donor (HBD) [1]. Replacing the pyrimidine ring with a pyridine (e.g., 1-(pyridin-2-yl)azetidine-3-carboxylic acid) reduces the HBA count to 4, while a phenyl analogue (1-phenylazetidine-3-carboxylic acid) also has 4 HBA. The additional pyrimidine ring nitrogen at the 3‑position provides an extra H‑bond acceptor that can participate in water‑bridged interactions or direct polar contacts with protein residues. This difference in HBA count is likely to influence aqueous solubility and crystal packing, as evidenced by the compound’s storage requirement at 2‑8 °C in sealed dry conditions .

Hydrogen bonding Solubility Crystal engineering

Purity and Availability Profile Meets Multi‑gram Parallel Synthesis Requirements

Commercial vendors list 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid at ≥95% purity (HPLC) in quantities from 100 mg to multi‑gram scale, with some suppliers offering >98% purity . In contrast, regioisomeric 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS not widely indexed) shows limited commercial availability, typically only in mg quantities and at <95% purity. The robust supply of the 2‑pyrimidinyl isomer, supported by multiple independent manufacturers, ensures batch‑to‑batch consistency for long‑running lead‑optimization programs where re‑synthesis of advanced intermediates is impractical.

Purity Supply chain Parallel synthesis

Where 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid Delivers the Strongest Research and Industrial Value


Fragment-Based Lead Discovery Requiring a Rule‑of‑Three Compliant, sp³‑Rich Pyrimidine Acid

With a molecular weight of 179 g mol⁻¹ and XLogP3-AA of 0, the compound sits within the Rule‑of‑Three guidelines (MW < 300, cLogP ≤ 3) for fragment libraries [1]. The azetidine ring contributes 50% sp³ carbon fraction, which is correlated with improved clinical success rates. Procurement of this specific isomer ensures the fragment library contains the correct vector geometry for subsequent fragment growth, as the 2‑pyrimidinyl attachment positions the carboxylic acid in a distinct orientation relative to the 4‑ or 5‑pyrimidinyl isomers.

Parallel Synthesis of Kinase‑Focused Libraries Using the Carboxylic Acid as a Diversification Handle

The free carboxylic acid group enables direct amide coupling with diverse amine building blocks without requiring an additional deprotection step. This contrasts with the methyl ester prodrug form, which requires saponification. The availability of >95% purity material in gram quantities from multiple suppliers supports automated parallel synthesis workflows, where batch consistency directly impacts library purity and screening data quality.

Biophysical Assay Development Requiring High‑Solubility, Low‑Lipophilicity Probe Molecules

The topological polar surface area of 66.3 Ų and the five hydrogen‑bond acceptors predict high aqueous solubility relative to more lipophilic azetidine derivatives [1]. This property is advantageous for surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) fragment screening, where compound aggregation at high concentrations is a common failure mode. The pyrimidine ring also provides a UV chromophore (λmax ≈ 260 nm) that facilitates concentration determination and purity assessment by HPLC.

Structure‑Activity Relationship Studies Exploring N‑Heteroaryl Substitution Effects on Cellular Activity

When used as a matched molecular pair with the phenyl or pyridinyl analogues, this compound allows quantification of the impact of the additional pyrimidine nitrogen on target engagement, cellular permeability, and metabolic stability [1]. Because the pyrimidine‑2‑yl group is a known kinase hinge‑binding motif, incorporating the azetidine‑carboxylic acid spacer can probe linker length and geometry requirements in bivalent degraders (e.g., PROTACs) where exit vector precision is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.